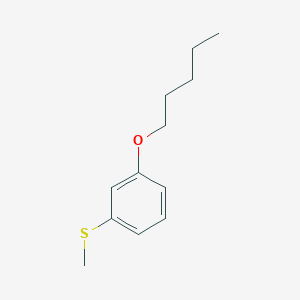

Methyl 3-n-pentoxyphenyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-3-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-3-4-5-9-13-11-7-6-8-12(10-11)14-2/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFQXXXIFYNJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 N Pentoxyphenyl Sulfide and Analogues

Strategies for the Construction of the Aryl-Sulfur Bond

The formation of the bond between the phenyl ring and the sulfur atom is a critical step in the synthesis of methyl 3-n-pentoxyphenyl sulfide (B99878). Several reliable methods are available for creating aryl-sulfur bonds.

Nucleophilic Substitution Reactions Involving Thiolate Anions and Alkyl Halides (e.g., Williamson-type synthesis for sulfides)

A widely used and versatile method for the synthesis of sulfides is the Williamson-type synthesis. acsgcipr.orgwikipedia.orgjk-sci.com This reaction involves the nucleophilic substitution of an alkyl halide by a thiolate anion. libretexts.orgviu.ca In the context of synthesizing aryl sulfides, this typically involves the reaction of a thiophenol with a base to generate a more nucleophilic thiolate anion, which then reacts with an alkyl halide. acsgcipr.orglibretexts.org

The general mechanism follows an S(_N)2 pathway, where the thiolate nucleophile attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. wikipedia.orgviu.camsu.edu For the preparation of methyl 3-n-pentoxyphenyl sulfide, this would involve the reaction of 3-n-pentoxyphenylthiol with a methylating agent like methyl iodide. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate anion. uci.edu

Key features of the Williamson-type sulfide synthesis include:

Nucleophilicity: Thiolate anions are generally excellent nucleophiles, often more so than their alkoxide counterparts. libretexts.orgmsu.edu

Leaving Group: The efficiency of the reaction is also dependent on the nature of the leaving group on the alkyl halide, with iodides being the most reactive, followed by bromides and chlorides. msu.edu

Steric Hindrance: The reaction is most efficient for primary alkyl halides. Increased steric hindrance at the reaction center can lead to competing elimination reactions. msu.edumasterorganicchemistry.com

Table 1: Comparison of Nucleophiles and Leaving Groups in Williamson-type Synthesis

| Nucleophile | Relative Reactivity | Leaving Group (on Alkyl Halide) | Relative Reactivity |

| RS⁻ (Thiolate) | High | I⁻ (Iodide) | High |

| RO⁻ (Alkoxide) | Moderate | Br⁻ (Bromide) | Moderate |

| RSH (Thiol) | Low | Cl⁻ (Chloride) | Low |

Alternative Coupling Approaches for Sulfide Formation

One such alternative is the reaction of unactivated aryl halides with thiolate ions, which can be facilitated by using a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA). acs.org Additionally, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-sulfur bonds. For instance, palladium or copper-catalyzed reactions can couple aryl halides or triflates with thiols or their corresponding salts.

Approaches for Incorporating the n-Pentoxyphenyl Moiety

The synthesis of the target molecule requires the presence of the 3-n-pentoxyphenyl group. This can be achieved either by starting with a pre-functionalized precursor or by introducing the n-pentyl chain onto a phenyl ether scaffold.

Functionalization Strategies for Phenyl Ethers with n-Pentyl Chains

If starting with a simpler phenyl ether, the n-pentyl chain can be introduced through various electrophilic substitution reactions, provided the starting material has appropriate activating groups to direct the substitution to the desired position. However, this approach can sometimes lead to mixtures of isomers.

A more controlled approach involves the Williamson ether synthesis, where a phenoxide is reacted with an n-pentyl halide. wikipedia.orgmasterorganicchemistry.comucalgary.ca For the synthesis of a 3-substituted pattern, one would typically start with a precursor that already has a functional group at the 3-position which can then be converted to the desired ether.

Synthesis of Substituted Pentoxyphenyl Precursors (e.g., 3-hydroxyphenyl derivatives)

A more common and regioselective strategy involves starting with a precursor that already contains the desired substitution pattern. For this compound, a key intermediate would be 3-n-pentoxyphenol. This can be synthesized via the Williamson ether synthesis by reacting resorcinol (B1680541) (1,3-dihydroxybenzene) with an n-pentyl halide under basic conditions, followed by selective protection or further functionalization.

Another important precursor is 3-n-pentoxyphenylthiol. This can be prepared from 3-n-pentoxyaniline through diazotization followed by reaction with a sulfur-containing nucleophile. Alternatively, reduction of a corresponding sulfonyl chloride can also yield the desired thiol. nih.gov

Methylation Strategies for Thioethers and their Precursors

The final step in the synthesis of this compound is the introduction of the methyl group onto the sulfur atom.

If the synthesis proceeds through a 3-n-pentoxyphenylthiol intermediate, methylation can be readily achieved by reacting the thiol with a methylating agent. tandfonline.com Common methylating agents include methyl iodide, dimethyl sulfate, or diazomethane. tandfonline.com The reaction is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate. thieme-connect.com

Alternatively, if a thioether precursor is used, direct methylation on the sulfur atom is less common for the synthesis of simple methyl thioethers. However, enzymatic methylation of thioethers is a known biological process. researcher.life In a synthetic laboratory setting, the more standard approach involves the S-alkylation of a thiol precursor. tandfonline.comthieme-connect.com

A variety of reagents can be used for the S-methylation of thiols, each with its own advantages and specific applications. tandfonline.com For instance, trimethylsulfonium (B1222738) hydroxide (B78521) can be used for the pyrolytic methylation of thiols. nih.gov A combination of trimethyl phosphate (B84403) (TMP) and calcium hydroxide offers a mild protocol for S-methylation. thieme-connect.com

Table 2: Common Methylating Agents for Thiols

| Methylating Agent | Chemical Formula | Conditions | Notes |

| Methyl Iodide | CH₃I | Basic | Highly reactive, commonly used. |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Basic | Effective but toxic. |

| Diazomethane | CH₂N₂ | Neutral | Can be hazardous to handle. |

| Trimethylsulfonium Hydroxide | (CH₃)₃SOH | Pyrolytic | Useful for analytical purposes. nih.gov |

| Trimethyl Phosphate/Ca(OH)₂ | (CH₃O)₃PO | Mild | Selective for S-methylation. thieme-connect.com |

Alkylation with Methylating Agents

The introduction of a methyl group onto a sulfur atom is a common strategy for the synthesis of methyl aryl sulfides. This can be achieved through the alkylation of a corresponding thiophenol precursor with a suitable methylating agent.

One prominent method involves the use of a novel methylthiolation agent synthesized from morpholine (B109124) and chloromethyl methyl sulfide. nih.gov This reagent offers a practical and efficient way to methylthiolate a wide range of aryl electrophiles, including less reactive chloroarenes. nih.gov The reaction is often catalyzed by a palladium complex, and the choice of ligand can significantly influence the reaction's efficiency. nih.gov For instance, the use of an anion-shuttle-type reagent can regulate the release of the methylthiolate, preventing catalyst deactivation that can occur with high concentrations of the nucleophile. nih.gov

Another approach involves the copper-catalyzed coupling of aryl iodides with dimethyl disulfide in water, providing a straightforward route to aryl methyl sulfides. organic-chemistry.org This method is noted for its tolerance of various functional groups on the aromatic ring. organic-chemistry.org

The following table summarizes various methylating agents and their applications in the synthesis of aryl sulfides:

| Methylating Agent | Catalyst/Conditions | Substrate Scope | Key Features |

| Morpholine-derived agent | Pd catalyst, Zinc | Chloroarenes, bromoarenes, aryl triflates, etc. | Eliminates the need for volatile and odorous methanethiol (B179389) or its salts. nih.gov |

| Dimethyl disulfide | CuI in water | Aryl iodides | Tolerates a range of functional groups. organic-chemistry.org |

| Methanethiol salts | Various transition metals | Aryl halides | Can lead to catalyst deactivation if concentration is not controlled. nih.gov |

| Methanesulfinyl chloride | Anhydrous aluminum chloride | Benzene (B151609) | A classical method for forming the methyl phenyl sulfoxide (B87167) precursor. orgsyn.org |

Metal-Free Methylthiolation Protocols for Aryl Substrates

While transition-metal catalysis is a powerful tool for C–S bond formation, the development of metal-free alternatives is an ongoing area of research. nih.gov These methods often seek to avoid the potential for metal contamination in the final product and can offer different reactivity patterns.

One such protocol involves the use of SelectFluor™ (F-TEDA-BF4) as an oxidizing agent to synthesize methyl phenyl sulfoxide from a methyl phenyl sulfide derivative in the absence of a metal catalyst. google.com While this is a post-methylation oxidation step, it highlights a metal-free approach within the broader synthetic scheme of related compounds.

Another strategy involves the generation of aryl radicals that can then react with a sulfur source. For instance, a transition-metal-free method for the direct arylation of N-methylpyrrole utilizes the oxidation of an activated aryl hydrazine (B178648) to generate an aryl radical in the presence of air. nih.gov While not a direct methylthiolation, this principle of metal-free radical generation could be adapted for C-S bond formation.

Research has also explored photoinduced, copper-catalyzed coupling of aryl thiols with aryl halides at low temperatures without the need for an added ligand, which represents a step towards milder and more sustainable methods. organic-chemistry.org

The table below outlines some metal-free or alternative approaches to aryl sulfide synthesis:

| Reagent/Method | Substrate | Key Features |

| SelectFluor™ | Methyl phenyl sulfide derivatives | Metal-free oxidation to the corresponding sulfoxide. google.com |

| Aryl hydrazine/Air | N-methylpyrrole | Metal-free generation of aryl radicals for C-C bond formation, with potential for adaptation to C-S bonds. nih.gov |

| Photoinduced reaction | Aryl thiols and aryl halides | Copper-catalyzed but ligandless, operating at low temperatures. organic-chemistry.org |

Purification and Isolation Techniques for Aryl Sulfide Compounds

The purification and isolation of the target aryl sulfide from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound (e.g., solid or liquid, boiling point, melting point) and the nature of the impurities. researchgate.net

Chromatography is a widely used method for the purification of aryl sulfides. acs.org

Flash column chromatography on silica (B1680970) gel is a common technique, often using a mixture of solvents like ethyl acetate (B1210297) and hexanes as the eluent. acs.org The polarity of the solvent system is optimized to achieve good separation between the desired product and any unreacted starting materials or byproducts.

Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. researchgate.net

For compounds that may degrade on silica or alumina, reverse-phase chromatography with C8 or C18 stationary phases can be a suitable alternative. researchgate.net

Distillation is an effective purification method for liquid aryl sulfides that are thermally stable. researchgate.net

Vacuum distillation is particularly useful for high-boiling compounds, as it allows for distillation at lower temperatures, minimizing the risk of thermal decomposition. orgsyn.orgresearchgate.net

Recrystallization is the preferred method for purifying solid aryl sulfides. researchgate.net This technique relies on the difference in solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures.

Solvent extraction can be employed to separate the product from the reaction mixture based on its solubility in different immiscible solvents. researchgate.net For example, after a reaction, the mixture might be extracted with an organic solvent like methylene (B1212753) chloride, washed with water, and then dried over an anhydrous salt like sodium sulfate. orgsyn.org

The following table summarizes common purification techniques for aryl sulfide compounds:

| Purification Technique | Physical State of Compound | Principle of Separation |

| Flash Column Chromatography | Liquid or Solid | Adsorption/partitioning on a solid stationary phase. acs.org |

| Vacuum Distillation | Liquid | Differences in boiling points under reduced pressure. orgsyn.orgresearchgate.net |

| Recrystallization | Solid | Differences in solubility at varying temperatures. researchgate.net |

| Solvent Extraction | Liquid or Solid | Differential solubility in immiscible liquids. orgsyn.orgresearchgate.net |

Chemical Reactivity and Transformation Pathways of Methyl 3 N Pentoxyphenyl Sulfide

Oxidation Reactions of the Thioether Moiety

The sulfur atom in Methyl 3-n-pentoxyphenyl sulfide (B99878) can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This two-step oxidation is a fundamental transformation for thioethers.

The oxidation of the thioether in Methyl 3-n-pentoxyphenyl sulfide to Methyl 3-n-pentoxyphenyl sulfoxide is a common and selective reaction. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often influencing the reaction conditions and selectivity. organic-chemistry.orgjchemrev.com

Peroxides and Peroxyacids: Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this purpose. nih.gov The reaction is often catalyzed by acids or transition metals. nih.govcdnsciencepub.com For instance, the oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid under metal-free conditions. nih.gov Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective and widely used for the selective oxidation of sulfides to sulfoxides. wikipedia.orgrsc.orgyoutube.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. Generally, one equivalent of the peroxyacid is used to favor the formation of the sulfoxide and prevent over-oxidation to the sulfone. youtube.com

DMSO-based Oxidants: Dimethyl sulfoxide (DMSO) can also serve as an oxidant in the presence of an activator. yale.eduorganic-chemistry.org Systems like DMSO/HBr are known to oxidize sulfides. nih.gov Other DMSO-based oxidation systems include the Kornblum, Swern, and Parikh-Doering oxidations, although these are more commonly employed for the oxidation of alcohols. yale.edu

The table below summarizes typical conditions for the oxidation of thioanisole (B89551), a close analog of this compound, to its corresponding sulfoxide. The presence of the electron-donating pentoxy group in the meta position is expected to have a modest influence on the reaction rate compared to unsubstituted thioanisole.

| Oxidizing System | Solvent | Temperature (°C) | Typical Yield of Sulfoxide (%) | Reference |

|---|---|---|---|---|

| H₂O₂ / Acetic Acid | Acetic Acid | 25 | >99 | nih.gov |

| m-CPBA (1 equiv.) | Dichloromethane | 0 - 25 | High | wikipedia.orgyoutube.com |

| PVP-H₂O₂ / Mn(TPP)X | Acetone | Room Temp. | ~90 | researchgate.net |

| O₂ / Br₂ / NaNO₂ | Acetonitrile/Water | 25 | High | mdpi.com |

Further oxidation of the intermediate sulfoxide, Methyl 3-n-pentoxyphenyl sulfoxide, yields the corresponding sulfone, Methyl 3-n-pentoxyphenyl sulfone. This step generally requires more forcing conditions or a higher stoichiometry of the oxidizing agent compared to the initial oxidation. jchemrev.comorganic-chemistry.org

Using excess hydrogen peroxide, often at elevated temperatures, can drive the reaction to completion to form the sulfone. organic-chemistry.orgbeilstein-journals.org For example, reacting a sulfide with two or more equivalents of H₂O₂ can lead to the sulfone. beilstein-journals.org Similarly, using more than two equivalents of a peroxyacid like m-CPBA will typically result in the formation of the sulfone. organic-chemistry.org Various catalytic systems have also been developed for the selective synthesis of sulfones from sulfides. organic-chemistry.org

The table below illustrates reaction conditions for the oxidation of sulfides to sulfones, again using thioanisole as a representative substrate.

| Oxidizing System | Solvent | Conditions | Typical Yield of Sulfone (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (excess) | Acetic Acid | Elevated Temp. | High | organic-chemistry.orgbeilstein-journals.org |

| m-CPBA (>2 equiv.) | Dichloromethane | Room Temp. | High | organic-chemistry.org |

| Urea-H₂O₂ (2.5 equiv) | Acetic Acid | 80 °C | ~93 | beilstein-journals.org |

| Oxone | Methanol/Water | Room Temp. | High | jchemrev.com |

The mechanism of thioether oxidation is generally understood to involve the nucleophilic sulfur atom attacking an electrophilic oxygen atom of the oxidant. researchgate.net In the case of oxidation by hydrogen peroxide, the reaction is thought to proceed via a nucleophilic attack of the sulfide sulfur on one of the peroxide oxygens. nih.gov This process can be catalyzed by acids, which protonate the hydrogen peroxide, making it a more potent electrophile.

For peroxyacids like m-CPBA, the reaction is believed to occur through a concerted mechanism, often depicted by the "butterfly" transition state, where the sulfur atom attacks the terminal peroxy oxygen. masterorganicchemistry.com

The oxidation of thioethers by DMSO-based systems involves the activation of DMSO to form a reactive species. For instance, in the Kornblum oxidation, an initial SN2 displacement on a primary halide or tosylate by the DMSO oxygen atom is proposed. yale.edu In the Swern oxidation, DMSO is activated by reagents like oxalyl chloride or trifluoroacetic anhydride (B1165640) to form an electrophilic sulfur species that is then attacked by an alcohol. yale.edu While primarily used for alcohol oxidation, the underlying principles involve the redox chemistry of DMSO.

Studies on the atmospheric oxidation of dimethyl sulfide (DMS) provide further insight, highlighting complex radical pathways, particularly in the gas phase, though solution-phase reactions in a synthetic context typically follow the polar mechanisms described above. copernicus.org

Nucleophilic Reactivity of the Sulfur Atom

The divalent sulfur atom in this compound possesses two lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is the basis for its reactions with electrophiles.

Thioethers readily react with alkylating agents, such as alkyl halides, in SN2 reactions to form stable tertiary sulfonium (B1226848) salts. bris.ac.uk In the case of this compound, reaction with an alkyl halide (e.g., methyl iodide) would yield a trialkylsulfonium salt.

The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkylating agent, displacing the leaving group. This process is analogous to the Menshutkin reaction for the quaternization of amines. The resulting sulfonium salt is a positively charged species with three organic substituents attached to the sulfur atom. These salts are often crystalline solids and can be isolated. bris.ac.ukapm.ac.cn The formation of sulfonium salts can also be achieved using other strong alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate. rsc.org

General Reaction for Sulfonium Salt Formation:

R-S-R' + R"-X → [R-S(R')(R")]⁺ X⁻

(Where R = 3-n-pentoxyphenyl, R' = methyl, R" = alkyl group, X = halide or other leaving group)

The formation of sulfonium salts described above is a prime example of the thioether acting as a nucleophile in an SN2 reaction. youtube.commasterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentration of both the thioether and the alkyl halide. The reaction proceeds with inversion of configuration if the electrophilic carbon of the alkylating agent is chiral. libretexts.org

The nucleophilicity of the sulfur atom in aryl alkyl sulfides like this compound is influenced by the electronic effects of the substituents on the aromatic ring. The n-pentoxy group at the meta-position is an electron-donating group through resonance, which can slightly enhance the electron density on the sulfur atom, thereby potentially increasing its nucleophilicity compared to unsubstituted thioanisole.

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring in this compound is electron-rich due to the presence of the n-pentoxy and methylthio substituents, making it susceptible to attack by electrophiles. The nature and position of these substituents dictate the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction for benzene and its derivatives. rsc.org In this two-step mechanism, an electrophile first attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequently, a proton is eliminated to restore the aromaticity of the ring. rsc.org

The n-pentoxy (-O(CH₂)₄CH₃) and methylthio (-SCH₃) groups are both activating and ortho-, para-directing substituents. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.compressbooks.publibretexts.org The oxygen atom of the n-pentoxy group and the sulfur atom of the methylthio group possess lone pairs of electrons that can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. libretexts.orgorganicchemistrytutor.com This increased nucleophilicity makes these positions more susceptible to electrophilic attack. youtube.com The activating nature of these groups also means that electrophilic substitution on this compound will be faster than on benzene itself. libretexts.org

The directing effects of the two substituents are as follows:

n-Pentoxy group (at C1): Directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions.

Methylthio group (at C3): Directs incoming electrophiles to the C2 (ortho), C4 (ortho), and C6 (para) positions.

Since both groups direct to the same positions (C2, C4, and C6), their directing effects are reinforcing. libretexts.org The n-pentoxy group is a stronger activating group than the methylthio group. Therefore, the regiochemical outcome of electrophilic aromatic substitution reactions will be predominantly controlled by the n-pentoxy group. transformationtutoring.com The expected major products would result from substitution at the positions most activated by the powerful n-pentoxy group, which are the C2, C4, and C6 positions. Steric hindrance from the existing substituents may influence the ratio of the different isomers formed. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. rsc.org For this compound, nitration is expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-substituted products.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) is usually carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). rsc.org These catalysts polarize the halogen molecule, creating a more potent electrophile. youtube.com Halogenation of this compound would lead to the corresponding bromo- or chloro-isomers at the activated positions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. rsc.orgnih.gov Due to the deactivating nature of the introduced acyl group, this reaction typically does not proceed to multiple substitutions. rsc.org Acylation of this compound would likely occur at the position para to the strongly activating n-pentoxy group to minimize steric hindrance.

Friedel-Crafts Alkylation: This reaction involves the substitution of an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. rsc.orgnih.gov A significant drawback of this reaction is the possibility of carbocation rearrangements and polyalkylation, as the newly introduced alkyl group is also activating. youtube.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(Methylthio)-2-nitro-5-(pentyloxy)benzene, 1-(Methylthio)-4-nitro-3-(pentyloxy)benzene, and 1-(Methylthio)-6-nitro-3-(pentyloxy)benzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(methylthio)-5-(pentyloxy)benzene, 4-Bromo-1-(methylthio)-3-(pentyloxy)benzene, and 6-Bromo-1-(methylthio)-3-(pentyloxy)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(Methylthio)-2-(pentyloxy)phenyl)ethan-1-one |

The phenoxy moiety in this compound consists of the n-pentyl group attached to the benzene ring via an ether linkage. This part of the molecule can undergo specific transformations.

One of the primary reactions of the phenoxy group is the cleavage of the aryl ether bond . This is typically achieved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, making the alcohol a better leaving group. masterorganicchemistry.com For aryl alkyl ethers, the cleavage generally occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and partial double bond character. ncert.nic.in Therefore, treatment of this compound with a strong acid like HI would be expected to yield 3-(methylthio)phenol and 1-iodopentane.

Recent advancements have also described nickel-catalyzed reductive cleavage of aryl alkyl ethers to the corresponding arenes, sometimes even without the need for an external reductant. rsc.orgrsc.org Such a reaction would transform the n-pentoxy group into a hydroxyl group, yielding 3-(methylthio)phenol.

Transformations of the n-Pentyl Alkyl Chain

The n-pentyl group of the n-pentoxy moiety can also undergo chemical transformations, although these generally require more specific and often vigorous conditions compared to the reactions on the aromatic ring.

A notable reaction is the oxidative cleavage of the ether linkage . Fungal peroxygenases, for instance, have been shown to catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov For an aryl alkyl ether, this can lead to the formation of a phenol (B47542) and an aldehyde corresponding to the alkyl chain. In the case of this compound, this would result in 3-(methylthio)phenol and pentanal.

Additionally, while the n-pentyl group is attached via an oxygen atom and not directly to the ring, transformations of long-chain alkyl groups directly attached to an aromatic ring can provide some insight. For instance, the benzylic position of alkylbenzenes is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize an alkyl chain, regardless of its length, to a carboxylic acid, provided there is at least one hydrogen at the benzylic position. ncert.nic.in However, this reaction is specific to a C-C bond between the ring and the alkyl chain and would not be a primary reaction for the n-pentoxy group.

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. nih.gov In this compound, the main functional groups are the ether, the sulfide, and the aromatic ring. The challenge in synthetic transformations lies in selectively targeting one of these groups. For example, the oxidation of the methyl sulfide group to a sulfoxide or sulfone is a common transformation. youtube.com Achieving this without affecting the n-pentoxy group or the aromatic ring would require the use of mild and selective oxidizing agents. Reagents like sodium periodate (B1199274) or a controlled amount of hydrogen peroxide are often employed for the selective oxidation of sulfides in the presence of other sensitive functionalities.

Regioselectivity , the preference for reaction at one position over another, is a key consideration in the electrophilic aromatic substitution of this compound. libretexts.org As discussed in section 3.3.1, the regioselectivity is governed by the directing effects of the n-pentoxy and methylthio groups. Both are ortho-, para-directors. libretexts.orgmasterorganicchemistry.com Since the n-pentoxy group is a significantly stronger activating group than the methylthio group, it will primarily control the position of electrophilic attack. transformationtutoring.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the n-pentoxy group (C2, C4, and C6). The distribution of the products among these positions will be influenced by steric hindrance, with the para position (C4) often being favored, especially with bulky electrophiles. masterorganicchemistry.com

In cases of disubstituted benzenes where the directing effects are opposing (antagonistic), the outcome is determined by the relative activating strength of the substituents. libretexts.org However, in this compound, the effects are cooperative, leading to a more predictable regiochemical outcome. libretexts.org

Advanced Spectroscopic and Structural Characterization of Methyl 3 N Pentoxyphenyl Sulfide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present within a molecule. In the case of Methyl 3-n-pentoxyphenyl sulfide (B99878), the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the ether linkage, the alkyl chain, and the sulfide group.

An analysis of analogous compounds, such as those containing a 4-methoxyphenyl (B3050149) group, reveals typical vibrational frequencies. acs.orgresearchgate.netmdpi.com For instance, the IR spectrum of a related compound showed absorption bands at 3324 cm⁻¹ due to an N-H group (which would be absent in our target compound), and at 1670 and 1589 cm⁻¹ for C=C bonds in aromatic moieties. researchgate.net Another study on related structures reported C=O and C=C absorption bands at approximately 1617–1546 cm⁻¹ and 1582 cm⁻¹, respectively. mdpi.com

Based on the structure of Methyl 3-n-pentoxyphenyl sulfide, the following table summarizes the expected IR absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (methyl & pentyl) | 2960-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O-C (aryl-alkyl ether) | 1260-1200 (asymmetric) & 1075-1020 (symmetric) | Stretching |

| C-S (thioether) | 700-600 | Stretching |

This table is generated based on standard IR spectroscopy correlation tables and data from analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data for this compound is available, we can infer its likely solid-state characteristics by examining related structures.

To perform X-ray diffraction analysis, single crystals of sufficient size and quality are required. For organic sulfides, crystallization is often achieved by slow evaporation of a suitable solvent. For instance, colorless needles of dimethyl(phenyl)phosphine sulfide were obtained by recrystallization from hot toluene (B28343) at a low temperature (193 K). nih.gov Similarly, colorless crystals of 4-(3-methoxyphenyl)-2,6-diphenylpyridine suitable for X-ray diffraction were formed by slow evaporation from a petroleum ether/ethyl acetate (B1210297) solution over several days. nih.gov For this compound, a similar approach using a non-polar or moderately polar solvent would likely be employed.

The quality of the resulting crystals would be assessed using optical microscopy to check for defects, and a preliminary X-ray diffraction experiment would confirm the crystalline nature and suitability for full data collection.

Once a suitable crystal is obtained, X-ray diffraction analysis reveals the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.

For example, the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, a sulfur-containing heterocyclic compound, was found to be in the monoclinic space group P2₁/c. kayseri.edu.tr Another related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, crystallizes in the monoclinic space group I2/a. nih.gov A different structure containing a 4-methoxyphenyl group was found to crystallize in the orthorhombic space group Pca2₁. iosrjournals.org

The following table presents representative crystal data for an analogous compound, methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. researchgate.net

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 13.3298 (15) |

| b (Å) | 7.1509 (8) |

| c (Å) | 14.5703 (17) |

| α (°) | 90 |

| β (°) | 109.854 (4) |

| γ (°) | 90 |

| Volume (ų) | 1306.3 (3) |

| Z | 4 |

This data is for an analogous sulfur-containing compound and serves as an example of typical crystallographic parameters. researchgate.net

The final step in crystallographic analysis is the refinement of the structure to determine the precise atomic positions. This allows for a detailed analysis of the molecular conformation and the various intermolecular interactions that stabilize the crystal packing.

Molecular Conformation: The conformation of this compound would be determined by the torsion angles between the phenyl ring, the ether linkage, the pentyl chain, and the methyl sulfide group. In similar structures, the alkoxy group is often nearly coplanar with the attached aromatic ring. nih.goviucr.org The flexible n-pentyl chain would likely adopt a low-energy, extended conformation.

Intermolecular Interactions and Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. jmaterenvironsci.com The Hirshfeld surface is mapped with properties like dnorm, which highlights close intermolecular contacts.

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be dominated by weaker interactions such as van der Waals forces and potentially C-H···π interactions. Hirshfeld surface analysis of related compounds reveals the relative contributions of different types of contacts. For dimethyl(phenyl)phosphine sulfide, the major contributors to the Hirshfeld surface are H···H (58.1%), S···H/H···S (13.4%), and C···H/H···C (11.7%) contacts. nih.govresearchgate.net For another molecule with a methoxy (B1213986) group, the most significant contributions were from H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) interactions. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for an example compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. kayseri.edu.tr

| Interaction Type | Contribution (%) |

| H···H | 39.2 |

| H···C/C···H | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

This data is for an analogous compound and illustrates the typical contributions of different intermolecular contacts to the crystal packing. kayseri.edu.tr

For this compound, a similar analysis would be expected to show a high percentage of H···H and C···H/H···C contacts, reflecting the importance of van der Waals forces. The presence of the sulfur and oxygen atoms would also lead to some S···H and O···H contacts.

Computational Chemistry and Theoretical Studies of Methyl 3 N Pentoxyphenyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. These methods are instrumental in predicting a wide array of molecular properties, from geometries and energies to spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Spectroscopic Property Prediction.rsc.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure of organic molecules. nih.gov DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which numerous other properties can be derived. mdpi.com For instance, in studies of methyl phenyl sulfide (B99878), a simpler analog of Methyl 3-n-pentoxyphenyl sulfide, DFT calculations have been employed to optimize the molecular geometry and predict spectroscopic data. pleiades.onlinepleiades.online

Theoretical investigations on similar sulfide-containing molecules have demonstrated the utility of DFT in predicting bond dissociation enthalpies (BDEs), which are crucial for understanding their oxidative stability. nih.gov For example, the S-O BDE in sulfoxides can be accurately predicted, offering a measure of the susceptibility of the parent sulfide to oxidation. nih.gov Such calculations typically involve geometry optimization at a given level of theory, followed by single-point energy calculations with a more extensive basis set to refine the electronic energies. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in Sulfide Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-31+G(d) | Geometry Optimization | nih.gov |

| B3P86 | 6-311++G(2df,2p) | Electronic Energy Calculation | nih.gov |

| M06-2X | 6-311++G(2df,2p) | pKa Prediction of Thiols | researchgate.net |

| ωB97X-D | aug-cc-pVDZ | Reaction Mechanism Studies | chemrxiv.org |

This table is illustrative and compiled from studies on related sulfur-containing organic molecules.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap).rsc.org

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry that explains chemical reactivity and kinetic stability. numberanalytics.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. researchgate.netlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ability for intramolecular charge transfer. researchgate.net Conversely, a large HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net In the context of this compound, FMO analysis could predict its reactivity towards various reagents and its potential role in chemical reactions. For instance, understanding the HOMO-LUMO gap is crucial in predicting the feasibility of pericyclic reactions and other orbital-controlled processes. numberanalytics.com

Table 2: Conceptual Significance of Frontier Molecular Orbitals

| Molecular Orbital | Role in Reactions | Implication of Energy Level |

| HOMO | Electron Donor (Nucleophile) | Higher energy indicates stronger nucleophilicity |

| LUMO | Electron Acceptor (Electrophile) | Lower energy indicates stronger electrophilicity |

| HOMO-LUMO Gap | Index of Reactivity | Smaller gap suggests higher reactivity |

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its physical and chemical properties. Molecular modeling techniques are employed to explore the potential energy surface of a molecule and identify its stable conformers.

Elucidation of Reaction Mechanisms via Computational Approaches.chemrxiv.orgresearchgate.net

Computational chemistry provides an indispensable tool for elucidating the detailed pathways of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. escholarship.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate and determine the most likely mechanism. mdpi.com

For sulfides, a common reaction is oxidation to the corresponding sulfoxide (B87167) and sulfone. Computational studies on the oxidation of sulfides, such as methyl phenyl sulfide, have been performed to understand the reaction mechanism. researchgate.net These studies can, for example, investigate the role of different oxidants and catalysts. DFT calculations are frequently used to locate the transition state structures and calculate the activation energies for each step of the proposed mechanism. rsc.org This allows for a comparison of different possible pathways and an understanding of the factors that control the reaction rate and selectivity. chemrxiv.org For example, computational investigations into the reactions of elemental sulfur and polysulfides with nucleophiles have provided a comprehensive picture of the underlying mechanisms, highlighting the importance of both unimolecular and bimolecular decomposition pathways. chemrxiv.org

Table 3: Common Computational Approaches for Reaction Mechanism Elucidation

| Computational Task | Information Gained | Relevance to Sulfide Chemistry |

| Transition State Search | Identification of the highest energy point along the reaction path | Understanding the kinetics of sulfide oxidation |

| Activation Energy Calculation | Determination of the energy barrier for a reaction | Predicting the rate of reaction |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that a transition state connects the desired reactants and products | Verifying the proposed mechanistic pathway |

| Solvent Effect Modeling | Assessment of the influence of the solvent on the reaction energetics | Providing a more realistic model of reactions in solution |

Research Applications and Potential Areas of Exploration for Methyl 3 N Pentoxyphenyl Sulfide

Role as Intermediates and Building Blocks in Complex Organic Synthesis

The real value of a compound like Methyl 3-n-pentoxyphenyl sulfide (B99878) in organic synthesis lies in its potential for functional group transformations. The sulfide group can be oxidized to sulfoxides and sulfones, which are important functional groups in many biologically active molecules and can also serve as intermediates in carbon-carbon bond-forming reactions. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups. The ether linkage is generally stable, but can be cleaved under specific conditions to yield a phenol (B47542), providing another point for modification.

Although specific examples of its use in complex organic synthesis are not readily found in the literature, it can be hypothesized that Methyl 3-n-pentoxyphenyl sulfide could serve as a starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals or agrochemicals. For instance, the introduction of a nitro group onto the aromatic ring, followed by reduction to an amine, could lead to the formation of a variety of heterocyclic compounds.

Exploration in Materials Science Research

The incorporation of sulfur-containing compounds into materials can impart unique properties, such as high refractive indices, thermal stability, and affinity for metal surfaces.

Potential in Polymer Science and Additives for Coatings

Thioethers are known to be effective as additives in various polymer formulations. They can act as antioxidants, thermal stabilizers, and vulcanizing agents. While no studies have specifically investigated this compound for these purposes, its structure suggests it could be a candidate for such applications. The long alkyl chain of the pentoxy group might also impart some plasticizing properties.

Development of Novel Functional Materials Incorporating Thioether Moieties

The thioether moiety is a key component in various functional materials. For example, polymers containing thioether linkages have been investigated for their optical properties, including high refractive indices, which are desirable for applications in lenses and other optical components. The presence of both a thioether and an alkoxy group in this compound makes it an interesting building block for the synthesis of such polymers.

Investigation in Catalysis Research (e.g., as Chiral Ligands or Precursors for Catalysts)

Thioethers are widely used as ligands in coordination chemistry and catalysis. The sulfur atom can coordinate to a variety of metal centers, and the electronic and steric properties of the ligand can be tuned by modifying the substituents on the sulfur atom.

While this compound itself is not chiral, it could serve as a precursor for the synthesis of chiral ligands. For example, deprotonation of the carbon atom adjacent to the sulfur, followed by reaction with a chiral electrophile, could lead to the formation of a chiral thioether. Such ligands could then be used in asymmetric catalysis to control the stereochemical outcome of chemical reactions.

Design and Synthesis of Advanced Derivatives and Analogues for Chemical Biology Research

The modification of the this compound structure could lead to the development of new molecules with interesting biological activities. For instance, the introduction of polar functional groups could enhance water solubility and bioavailability. The synthesis of analogues with different alkyl chains on the ether or sulfide groups could be used to probe the structure-activity relationships of a particular biological target.

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements Pertaining to Methyl 3-n-pentoxyphenyl sulfide (B99878)

Research directly focused on Methyl 3-n-pentoxyphenyl sulfide is not extensively documented in publicly available literature. However, as a member of the aryl thioether class, its scientific context can be understood through the significant research and methodological advancements made in the broader field of organosulfur chemistry. Aryl thioethers are recognized as crucial structural motifs in various scientific domains, including materials science and pharmaceuticals. nih.gov

Key advancements relevant to the synthesis of compounds like this compound primarily revolve around the formation of the critical carbon-sulfur (C-S) bond. Traditional methods often rely on transition-metal-catalyzed cross-coupling reactions of aryl halides or pseudohalides with thiols. nih.gov The Migita coupling, a palladium-catalyzed reaction, is a foundational technique in this area. thieme-connect.com Over the years, significant progress has been made using palladium-phosphine systems to broaden the applicability of C-S coupling. nih.gov

More recent innovations have focused on overcoming the limitations of traditional methods, such as the poisoning of metal catalysts by thiols. nih.gov These include the development of novel catalytic systems and the use of alternative substrates. Noteworthy advancements include:

Decarbonylative Thioether Synthesis: This emerging strategy involves the transition-metal-catalyzed decarbonylation of thioesters to form aryl thioethers. This approach offers a broader scope and has been successfully applied to the synthesis of complex bioactive molecules. nih.gov

Thiol-Free Synthesis: To avoid the use of odorous and reactive thiols, methods utilizing alternative sulfur sources have been developed. For instance, a nickel-catalyzed reaction using 2-pyridyl sulfide as a sulfide donor has been reported for the synthesis of aryl sulfides. researchgate.net Another approach involves an organocatalytic protocol using tetramethylthiourea (B1220291) as a sulfur source for the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols under mild, photochemical conditions. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds in arenes to form C-S bonds is an area of active research. One reported method involves a one-pot, microwave-assisted iridium-catalyzed meta C-H borylation followed by a copper-promoted C-S bond coupling. researchgate.net

Use of Alternative Substrates: Researchers have explored the use of various starting materials beyond aryl halides. For example, methods for the synthesis of thioethers from aryl alcohols, nih.govrsc.org carboxylic acids, organic-chemistry.org and arylthiosilanes organic-chemistry.org have been developed.

These methodological advancements provide a robust toolkit for the synthesis of a wide array of aryl thioethers, including structurally specific compounds like this compound.

Identification of Remaining Challenges and Unexplored Research Directions for Aryl Thioethers

Despite the significant progress in the synthesis of aryl thioethers, several challenges and unexplored research avenues remain. Addressing these will be crucial for advancing the field of organosulfur chemistry.

Remaining Challenges:

Catalyst Efficiency and Sustainability: While numerous catalytic systems have been developed, there is a continuous drive to create more sustainable and efficient catalysts. This includes replacing precious metals like palladium with more abundant and less toxic base metals such as copper, nickel, and iron. acsgcipr.org The recovery and recycling of metal catalysts also remain a significant concern. acsgcipr.org

Substrate Scope and Functional Group Tolerance: Although modern synthetic methods exhibit broad substrate scope, the synthesis of highly functionalized or sterically hindered aryl thioethers can still be challenging. nih.govresearchgate.net Developing reactions that tolerate a wider range of functional groups is essential for applications in complex molecule synthesis, such as in the late-stage functionalization of pharmaceuticals. researchgate.net

Use of Greener Reagents and Solvents: Many existing protocols still rely on hazardous reagents and solvents. The development of greener alternatives, such as using water or other environmentally benign solvents and avoiding toxic thiol reagents, is a key area of focus. acsgcipr.orgresearchgate.net The use of odorless and stable thiol surrogates, like xanthates, is a promising direction. researchgate.net

Understanding Reaction Mechanisms: A deeper mechanistic understanding of many catalytic C-S bond-forming reactions is still needed. thieme-connect.com Elucidating the precise roles of catalysts, ligands, and additives will enable the rational design of more efficient and selective synthetic methods.

Unexplored Research Directions:

Novel Activation Strategies: Exploring new ways to activate C-S bond formation is a fertile area for research. This could involve photoredox catalysis, organic-chemistry.org electrochemistry, or novel organocatalytic approaches nih.gov to access new reactivity patterns.

Asymmetric Synthesis: The development of efficient and highly enantioselective methods for the synthesis of chiral aryl thioethers remains a significant challenge. Such compounds are of great interest in medicinal chemistry and materials science.

Desulfurative Functionalization: The cleavage of C-S bonds to form new carbon-carbon or carbon-heteroatom bonds is an emerging area. nih.gov Investigating the desulfurative carboxylation of thioethers using carbon dioxide as a renewable C1 feedstock is a particularly promising avenue for sustainable chemistry. nih.gov

Biological and Materials Applications: While the importance of aryl thioethers in pharmaceuticals is well-established, utsa.edu further exploration of their applications in materials science, such as in the development of sulfur-containing polymers nih.gov and functional materials, is warranted.

Broader Implications and Outlook for the Field of Organosulfur Chemistry

The chemistry of organosulfur compounds, including aryl thioethers like this compound, is poised for continued growth and innovation, with far-reaching implications across various scientific disciplines.

The development of more efficient, selective, and sustainable methods for constructing C-S bonds will continue to be a central theme. This will not only facilitate the synthesis of known and novel molecules but also enable the exploration of new chemical space. The move towards using earth-abundant metal catalysts and developing metal-free synthetic routes will enhance the green credentials of organosulfur chemistry. acsgcipr.org

In medicinal chemistry, the ability to precisely install sulfur-containing moieties into complex molecules will remain a powerful tool for drug discovery and development. utsa.edu Given that over a quarter of all approved pharmaceuticals contain sulfur, nih.gov advancements in this area are likely to lead to new therapeutic agents with improved efficacy and novel mechanisms of action.

Beyond pharmaceuticals, organosulfur compounds are expected to play an increasingly important role in materials science. Aryl thioethers are components of advanced materials such as sulfur-functionalized metal-organic frameworks and high-performance polymers. nih.gov The unique electronic and physical properties imparted by the sulfur atom make these materials promising for applications in electronics, optics, and catalysis.

Furthermore, the exploration of novel reactivity, such as desulfurative functionalization, opens up new possibilities for chemical synthesis. nih.gov The ability to use organosulfur compounds as versatile synthetic intermediates for the construction of other functional groups adds a new dimension to their utility.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-<em>n</em>-pentoxyphenyl sulfide, and how are reaction conditions optimized?

Methyl 3-<em>n</em>-pentoxyphenyl sulfide is typically synthesized via nucleophilic aromatic substitution (NAS), where a sulfide nucleophile reacts with an activated aromatic electrophile. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–120°C) enhance reaction rates but must balance thermal stability of intermediates.

- Solvent : Polar aprotic solvents like DMF or DMSO stabilize transition states and improve nucleophilicity.

- Stoichiometry : A 1.2–1.5 molar excess of the sulfide nucleophile ensures complete conversion of the aromatic precursor. Optimization studies often employ Design of Experiments (DoE) to identify interactions between variables (e.g., time vs. yield) .

Q. How can researchers accurately quantify Methyl 3-<em>n</em>-pentoxyphenyl sulfide in aqueous solutions?

The methylene blue colorimetric method is widely used for sulfide quantification. Key steps include:

- Sample stabilization : Immediate addition of zinc acetate to precipitate sulfide as ZnS, preventing oxidation or H2S off-gassing .

- Calibration curves : Prepared using sulfide standards (0–250 mg/L) to account for matrix effects.

- Spectrophotometric detection : Absorbance measured at 670 nm, with interference checks for thiols or particulate sulfides .

Advanced Research Questions

Q. What catalytic systems are effective for the selective oxidation of Methyl 3-<em>n</em>-pentoxyphenyl sulfide to sulfoxides or sulfones?

Heterogeneous catalysts like Pd nanoparticles (NPs) on Fe3O4@SiO2@A-TT-Pd enable high selectivity (>90%) for sulfoxide formation using H2O2 as an oxidant. Critical factors include:

- Catalyst loading : 2–5 wt% Pd achieves optimal turnover frequency.

- Reaction time : 6–8 hours minimizes over-oxidation to sulfones. Comparative studies show Fe3</em>O4-based catalysts outperform homogeneous systems in recyclability and waste reduction .

Q. How do competing side reactions (e.g., disulfide formation) impact the synthesis of Methyl 3-<em>n</em>-pentoxyphenyl sulfide, and how can they be suppressed?

Side reactions arise from:

- Oxidative coupling : Trace O2 or peroxides in solvents promote disulfide byproducts. Mitigation strategies:

- Inert atmosphere : Use of N2 or Ar during synthesis.

- Reducing agents : Addition of Na2S2O4 scavenges reactive oxygen species. Kinetic monitoring via HPLC or GC-MS is critical to detect intermediates and adjust conditions .

Q. What computational or structural biology tools predict the reactivity of Methyl 3-<em>n</em>-pentoxyphenyl sulfide in enzyme-catalyzed reactions?

Docking studies with enzymes like 4-hydroxyacetophenone monooxygenase (HAPMOPf) reveal substrate binding poses. For example:

- Van der Waals interactions : Between the methyl group of the sulfide and residues like Q275/V545 (4.8–5.1 Å).

- Flavin proximity : The sulfur atom positions 3.2 Å from the flavin peroxy-anion, enabling stereoselective oxidation . MD simulations further validate these interactions under physiological conditions.

Methodological Insights from Data

-

Catalyst Performance Comparison :

Catalyst System Conversion (%) Sulfoxide Selectivity (%) Reference Fe3O4@SiO2@A-TT-Pd 98 92 Homogeneous Pd(PPh3)4 85 78 -

Sample Stability in Sulfide Analysis :

Preservation Method Stability (Days) Sulfide Loss (%) ZnS precipitation (pH > 9) 7 <5 Unpreserved samples 1 25–40

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.